

Crystal Structure of Sodium Chloride Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: Sodium chloride dihydrate

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This technical guide provides an in-depth analysis of the crystal structure of **sodium chloride dihydrate** ($\text{NaCl} \cdot 2\text{H}_2\text{O}$), also known as hydrohalite. The document details its crystallographic parameters, molecular geometry, and the experimental protocols utilized for its characterization, offering valuable insights for professionals in research, materials science, and pharmaceutical development.

Introduction

Sodium chloride dihydrate is a crystalline hydrate of sodium chloride that forms at temperatures below 0.1°C in the presence of water.^{[1][2]} Its formation and stability are critical in various fields, including geochemistry, food science, and cryopreservation. Understanding the precise crystal structure of $\text{NaCl} \cdot 2\text{H}_2\text{O}$ is fundamental to controlling its crystallization, predicting its behavior in different environments, and mitigating its effects, such as the caking of sodium chloride powders at low temperatures.^[1] This guide synthesizes the current knowledge on the crystal structure of **sodium chloride dihydrate**, providing detailed crystallographic data and experimental methodologies for its analysis.

Crystallographic Data

The crystal structure of **sodium chloride dihydrate** has been determined primarily through single-crystal X-ray diffraction.^{[1][2]} It crystallizes in the monoclinic system with the space

group $P2_1/c$.^{[1][2]} The structure is characterized by layers of sodium and chloride ions, with water molecules situated between these layers, forming a hydrogen-bonded network.^[3]

Table 1: Crystallographic Parameters of Sodium Chloride Dihydrate at 105 K.^[2]

Parameter	Value
Crystal System	Monoclinic
Space Group	$P2_1/c$
a	6.3313 (5) Å
b	10.1178 (9) Å
c	6.5029 (6) Å
α	90°
β	114.407 (7)°
γ	90°
Z	4

Table 2: Selected Interatomic Distances in Sodium Chloride Dihydrate.

Bond	Bond Length (Å)
Na-Cl	2.79 ^[1]
Na-O	2.35 - 2.42 ^[1]
O-H	0.97 - 0.98 ^[1]

Experimental Protocols

The characterization of the crystal structure of **sodium chloride dihydrate** involves several key experimental techniques. Below are detailed methodologies for the synthesis of single crystals and their analysis using X-ray and neutron diffraction, as well as thermal analysis.

Synthesis of Sodium Chloride Dihydrate Single Crystals

High-quality single crystals are essential for accurate structural determination. **Sodium chloride dihydrate** crystals can be grown from a saturated aqueous solution at low temperatures.

Materials and Equipment:

- Anhydrous sodium chloride (reagent grade)
- Deionized water
- Beaker or flask
- Stirring apparatus
- Programmable refrigerated bath or freezer
- Petri dish or small crystallization dish

Procedure:

- Preparation of Saturated Solution: Prepare a saturated solution of sodium chloride in deionized water at room temperature. This can be achieved by adding an excess of NaCl to the water and stirring for an extended period to ensure saturation.
- Filtration: Filter the saturated solution to remove any undissolved NaCl particles.
- Crystal Growth:
 - Place the filtered, saturated solution in a petri dish or a suitable crystallization dish.
 - Transfer the dish to a programmable refrigerated bath or a freezer set to a temperature below 0.1 °C, typically around -18 °C to -20 °C.^[1]
 - Allow the solution to cool slowly. Slow cooling is crucial for the formation of large, well-defined single crystals.

- Crystal Harvesting: Once crystals of suitable size have formed, they must be harvested quickly and kept at low temperatures to prevent decomposition into anhydrous NaCl and water. The crystals are very unstable at room temperature.^[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary technique for determining the crystal structure, including unit cell dimensions, space group, and atomic positions.

Equipment:

- Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen cryostream)
- Goniometer head
- Microscope for crystal mounting

Procedure:

- Crystal Mounting:
 - Select a suitable single crystal under a microscope, ensuring it is free of cracks and other defects.
 - Mount the crystal on a goniometer head using a cryoprotectant oil or grease to prevent ice formation and to hold the crystal in place. This process should be performed quickly and at a low temperature to prevent the crystal from melting.
- Data Collection:
 - Mount the goniometer head on the diffractometer.
 - Cool the crystal to a stable low temperature, typically 105 K, using the nitrogen cryostream.^[2] This minimizes thermal vibrations and potential crystal damage from the X-ray beam.
 - Center the crystal in the X-ray beam.

- Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the collected diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
 - Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for accurately locating hydrogen atoms, which are weakly scattered by X-rays.

Equipment:

- Neutron diffractometer at a research reactor or spallation source
- Cryostat for low-temperature measurements

Procedure:

- Sample Preparation: For optimal results, especially for locating hydrogen atoms, it is advantageous to use a deuterated sample ($\text{NaCl} \cdot 2\text{D}_2\text{O}$). This is because deuterium has a larger coherent scattering cross-section and a much smaller incoherent scattering cross-section than hydrogen, leading to a better signal-to-noise ratio. Deuterated crystals can be grown using D_2O instead of H_2O in the synthesis protocol.
- Data Collection:
 - Mount a large single crystal (typically larger than for SC-XRD) in a cryostat.
 - Cool the crystal to the desired temperature.
 - Collect neutron diffraction data by rotating the crystal in the neutron beam.

- **Data Analysis:** The data analysis procedure is similar to that for SC-XRD, involving data reduction, structure solution, and refinement to determine the positions of all atoms, including deuterium.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of **sodium chloride dihydrate** and to determine the temperature of its decomposition.

Equipment:

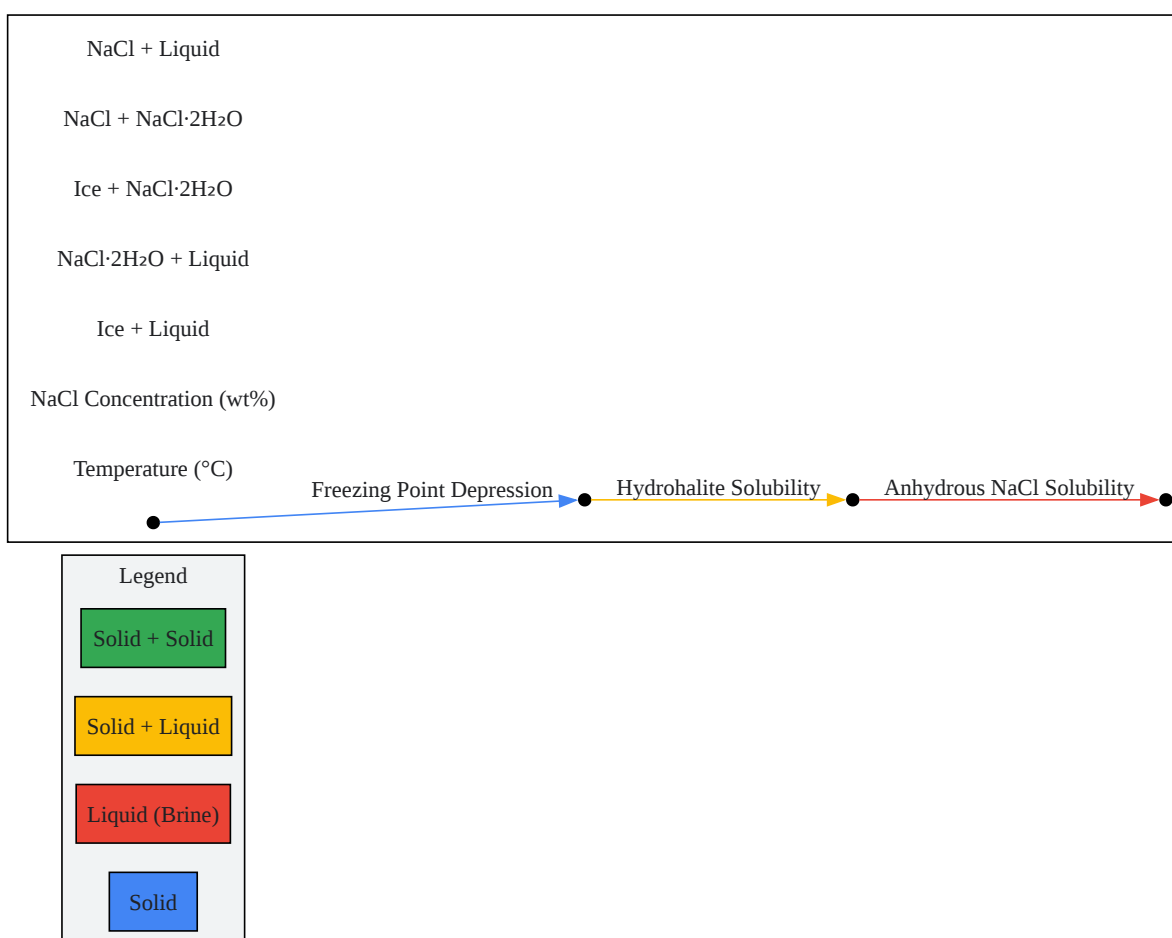
- TGA/DSC instrument

Procedure:

- **Sample Preparation:** Place a small, accurately weighed amount of **sodium chloride dihydrate** crystals in a TGA/DSC pan.
- **Measurement:**
 - Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
 - Record the mass loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).
- **Data Analysis:**
 - The TGA curve will show a step-wise mass loss corresponding to the dehydration of the salt. The temperature at which this occurs indicates the decomposition temperature.
 - The DSC curve will show an endothermic peak corresponding to the energy required for the dehydration process. The peritectic point for NaCl·2H₂O is at 0.1 °C, where it decomposes into anhydrous NaCl and a saturated solution.^[2]

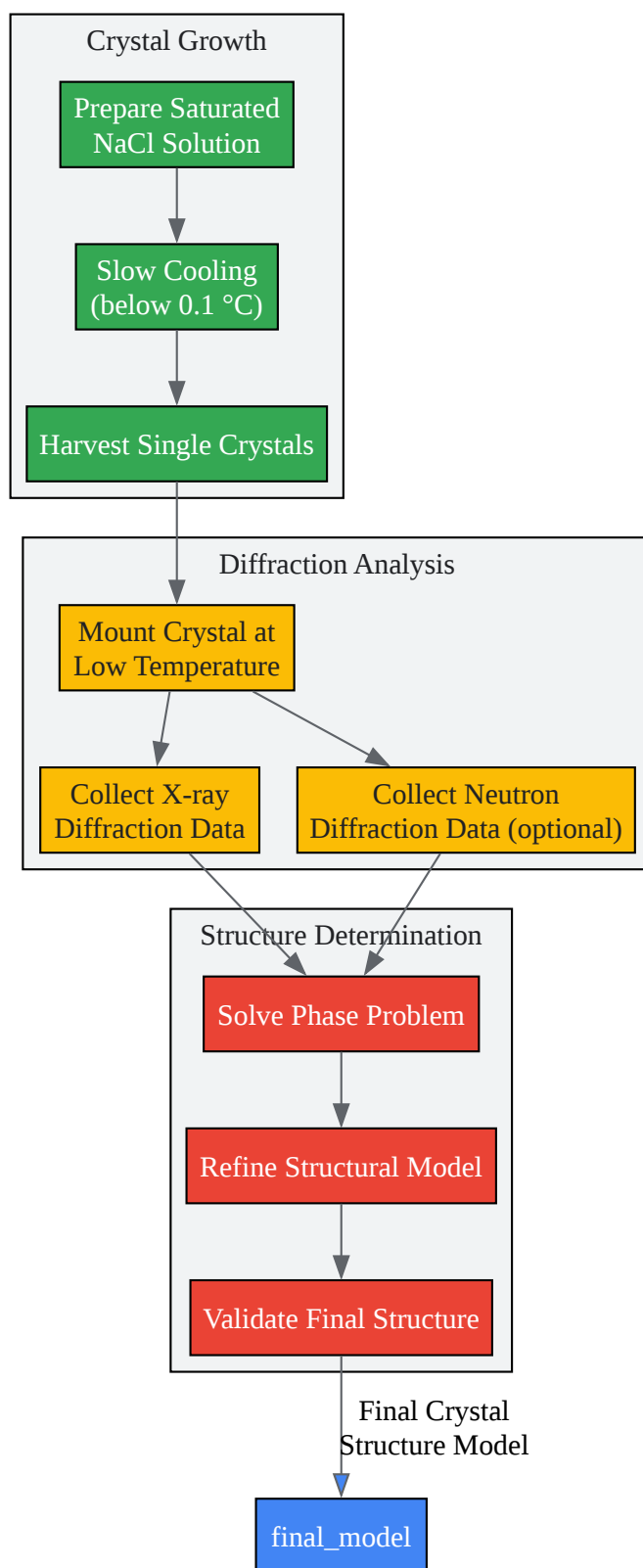
Visualizations

The following diagrams illustrate the phase relationships in the NaCl-H₂O system and the general workflow for crystal structure determination.



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Caption: Phase diagram of the NaCl-H₂O system.



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Caption: Experimental workflow for crystal structure determination.

Conclusion

The crystal structure of **sodium chloride dihydrate** is well-characterized, revealing a monoclinic system where water molecules play a crucial role in the crystal packing through hydrogen bonding. The detailed experimental protocols provided in this guide offer a comprehensive framework for the synthesis and analysis of this and other hydrated crystalline materials. A thorough understanding of its structure and stability, as informed by the methodologies described herein, is essential for applications ranging from industrial processes to fundamental scientific research. The combination of X-ray and neutron diffraction provides a complete picture of the atomic arrangement, including the precise location of hydrogen atoms, which is vital for a full understanding of the bonding and properties of this compound.

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